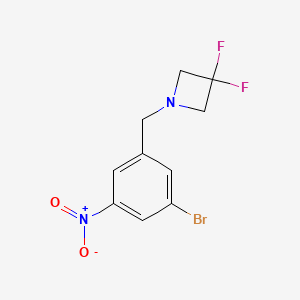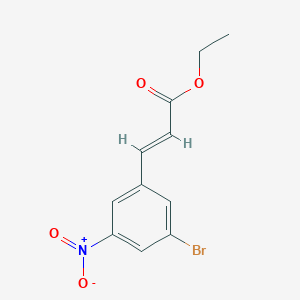
3-(3-Bromo-5-nitro-phenyl)-acrylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromo-5-nitro-phenyl)-acrylic acid ethyl ester: is an organic compound that belongs to the class of nitroaromatic esters This compound is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to an acrylic acid ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-5-nitro-phenyl)-acrylic acid ethyl ester typically involves the following steps:
-
Bromination: : The starting material, 3-nitrophenylacrylic acid ethyl ester, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out in an inert solvent such as dichloromethane at room temperature or slightly elevated temperatures.
-
Nitration: : The brominated intermediate is then nitrated using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically conducted at low temperatures (0-5°C) to control the exothermic nature of the nitration process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Reduction: : The nitro group in 3-(3-Bromo-5-nitro-phenyl)-acrylic acid ethyl ester can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.
-
Substitution: : The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the acrylic acid moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Reduction: 3-(3-Bromo-5-amino-phenyl)-acrylic acid ethyl ester.
Substitution: 3-(3-Substituted-5-nitro-phenyl)-acrylic acid ethyl ester.
Oxidation: Oxidized derivatives of the acrylic acid moiety.
Scientific Research Applications
3-(3-Bromo-5-nitro-phenyl)-acrylic acid ethyl ester has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the design and synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-5-nitro-phenyl)-acrylic acid ethyl ester depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Bromo-5-nitro-phenyl)-propionic acid ethyl ester
- 3-(3-Bromo-5-nitro-phenyl)-acrylic acid methyl ester
- 3-(3-Bromo-5-nitro-phenyl)-acrylic acid
Uniqueness
3-(3-Bromo-5-nitro-phenyl)-acrylic acid ethyl ester is unique due to the presence of both a bromine atom and a nitro group on the phenyl ring, which imparts distinct reactivity and potential biological activity. The acrylic acid ethyl ester moiety further enhances its versatility in synthetic applications compared to similar compounds with different substituents or ester groups.
Properties
IUPAC Name |
ethyl (E)-3-(3-bromo-5-nitrophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO4/c1-2-17-11(14)4-3-8-5-9(12)7-10(6-8)13(15)16/h3-7H,2H2,1H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTBLBANBJSUHF-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CC(=C1)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=CC(=C1)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
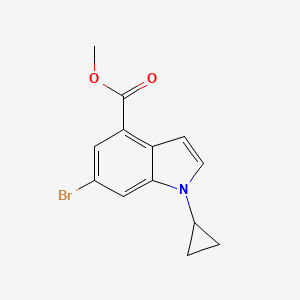
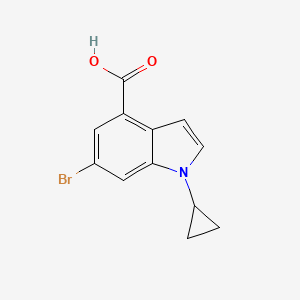
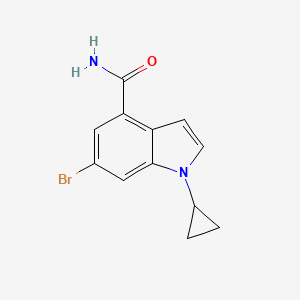
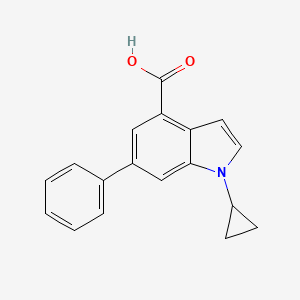
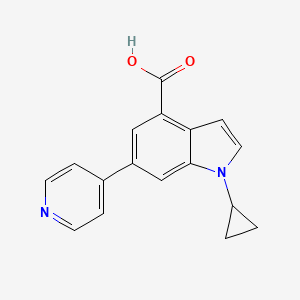
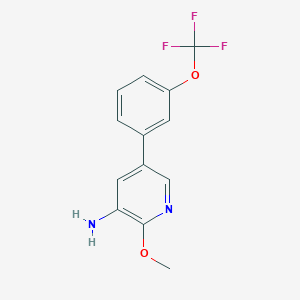
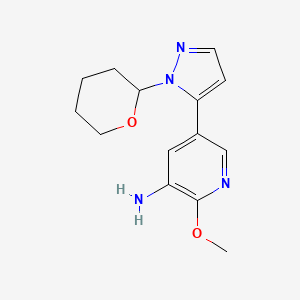
![4-(Benzyloxy)-[1,1'-biphenyl]-3-amine](/img/structure/B8155597.png)
![4-(Benzyloxy)-3'-fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B8155605.png)
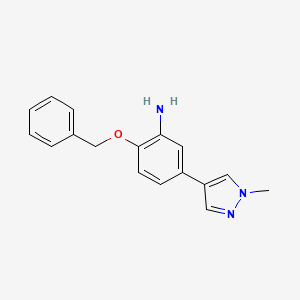

![4'-Chloro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine](/img/structure/B8155616.png)

